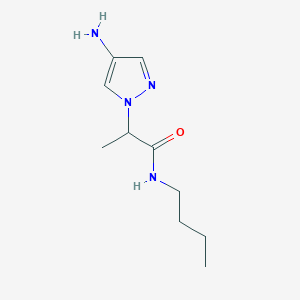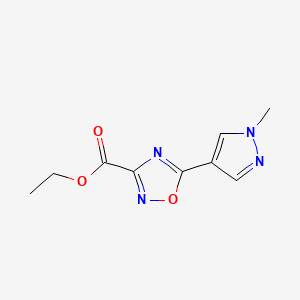
Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclocondensation of hydrazine with carbonyl compounds, followed by cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as a solvent .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as multicomponent reactions and green chemistry approaches, can be applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Drug Discovery: It serves as a scaffold for the development of new therapeutic agents.
Agrochemistry: The compound is investigated for its potential use in pesticides and herbicides.
Coordination Chemistry: It is used in the synthesis of metal complexes with potential catalytic and biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenylpyrazole share structural similarities with Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylate and 3,5-diphenyl-1,2,4-oxadiazole are structurally related.
Uniqueness
This compound is unique due to its combined pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and other scientific applications .
Eigenschaften
Molekularformel |
C9H10N4O3 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
ethyl 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H10N4O3/c1-3-15-9(14)7-11-8(16-12-7)6-4-10-13(2)5-6/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
VQERELSXGAOZFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=N1)C2=CN(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
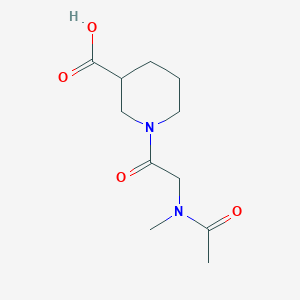
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
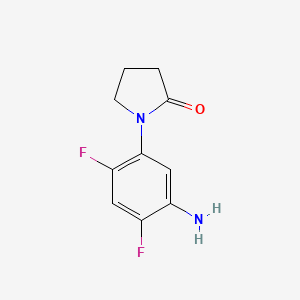
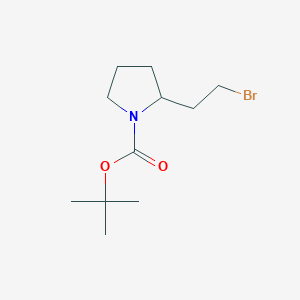

![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)
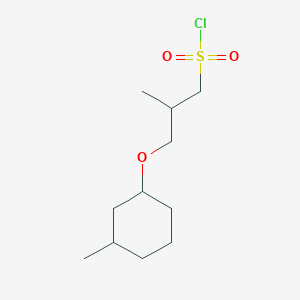
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
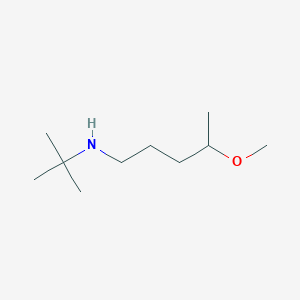
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)

